molecular formula C13H12N2O5 B3374994 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid CAS No. 1050910-24-1

4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B3374994
CAS No.: 1050910-24-1
M. Wt: 276.24 g/mol
InChI Key: LDQKGHZUWRHMNQ-UHFFFAOYSA-N
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Description

4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrazole ring through a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The methoxy-oxoethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-hydroxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
  • 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
  • 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]phenylacetic acid

Uniqueness

The uniqueness of 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-[5-(2-methoxy-2-oxoethyl)-3-oxo-1H-pyrazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-20-12(17)7-9-6-11(16)15(14-9)10-4-2-8(3-5-10)13(18)19/h2-6,14H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKGHZUWRHMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 3
4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 4
4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 5
4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid

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